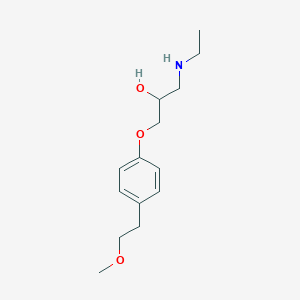

1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

Vue d'ensemble

Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Mécanisme D'action

Target of Action

C-Desmethyl Metoprolol, also known as 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol or N-Desisopropyl-N-ethylmetoprolol, is a metabolite of Metoprolol . Metoprolol is a selective beta-1 blocker , which means it primarily targets the beta-1 adrenergic receptors located mainly in the heart and kidneys . These receptors play a crucial role in the regulation of heart rate, heart contractility, and blood pressure .

Biochemical Pathways

Metoprolol, and by extension C-Desmethyl Metoprolol, affects the adrenergic signaling pathway . By blocking the beta-1 adrenergic receptors, it prevents the activation of this pathway by catecholamines. This leads to a decrease in cyclic AMP production, reducing the activity of protein kinase A (PKA). PKA plays a key role in regulating heart rate and contractility, so its reduced activity leads to the cardiovascular effects of Metoprolol .

Pharmacokinetics

The pharmacokinetics of C-Desmethyl Metoprolol are likely to be similar to those of Metoprolol. Metoprolol is almost completely absorbed from the gastrointestinal tract, but due to extensive first-pass metabolism, its bioavailability is only about 50% . It is largely metabolized in the liver via the CYP2D6 enzyme, with only a small fraction excreted unchanged . The metabolites, including C-Desmethyl Metoprolol, have only slight beta-blocking activity compared to Metoprolol itself .

Result of Action

The primary result of C-Desmethyl Metoprolol’s action is a reduction in heart rate and blood pressure . This can help manage conditions such as hypertension and angina, reducing the risk of heart attacks and strokes . It may also have beneficial effects in other conditions such as heart failure and certain types of arrhythmias .

Action Environment

The action of C-Desmethyl Metoprolol, like Metoprolol, can be influenced by various environmental factors. For example, the presence of other drugs can affect its metabolism and excretion, potentially altering its effects . Genetic variations, particularly in the CYP2D6 enzyme, can also significantly impact its metabolism and hence its efficacy . Furthermore, factors such as age, sex, renal function, and liver function can all influence the pharmacokinetics and pharmacodynamics of C-Desmethyl Metoprolol .

Analyse Biochimique

Biochemical Properties

C-Desmethyl Metoprolol interacts with various enzymes and proteins in biochemical reactions. It is metabolized primarily by the cytochrome P450 enzyme CYP2D6 . This interaction involves the conversion of C-Desmethyl Metoprolol into its metabolites through enzymatic processes .

Cellular Effects

The effects of C-Desmethyl Metoprolol on cells and cellular processes are complex and multifaceted. For instance, it has been shown to have protective effects against cellular senescence in cardiomyocytes . This influence on cell function suggests that C-Desmethyl Metoprolol may impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, C-Desmethyl Metoprolol exerts its effects through binding interactions with biomolecules and changes in gene expression. It is metabolized primarily by the CYP2D6 enzyme, and to a lesser extent by CYP3A4, CYP2B6, and CYP2C9 . These interactions can lead to changes in the activity of these enzymes, potentially influencing the expression of genes related to these metabolic pathways .

Dosage Effects in Animal Models

The effects of C-Desmethyl Metoprolol can vary with different dosages in animal models. For instance, a study on a canine model of chronic obstructive sleep apnea showed that metoprolol, a related compound, had significant effects on dendrite morphology at a dosage of 5mg·kg−1·d−1

Metabolic Pathways

C-Desmethyl Metoprolol is involved in several metabolic pathways. It is primarily metabolized by the CYP2D6 enzyme, leading to the formation of its metabolites . This process may involve interactions with other enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels.

Activité Biologique

1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, also known as Metoprolol Related Compound A, is a compound structurally related to the widely used beta-blocker Metoprolol. This compound has garnered interest due to its potential biological activities, particularly in cardiovascular pharmacology.

- Molecular Formula : C14H23NO3

- Molecular Weight : 253.34 g/mol

- CAS Number : 109632-08-8

- IUPAC Name : 1-(ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol

The biological activity of this compound primarily involves its interaction with beta-adrenergic receptors. As a beta-blocker, it competes with catecholamines (like epinephrine and norepinephrine) at these receptors, leading to various physiological effects:

- Cardiac Effects : Decreased heart rate and myocardial contractility.

- Vascular Effects : Vasodilation and reduction of blood pressure.

Antihypertensive Activity

Numerous studies have demonstrated the antihypertensive effects of compounds related to Metoprolol. A study involving the administration of this compound in hypertensive rat models showed significant reductions in systolic blood pressure compared to control groups. The mechanism was attributed to the blockade of beta-1 adrenergic receptors in the heart and kidneys, leading to decreased cardiac output and renin release, respectively .

Cardioprotective Effects

Research indicates that this compound may exhibit cardioprotective properties. In experimental models of ischemia-reperfusion injury, it has been shown to reduce myocardial damage and improve recovery rates post-injury. This effect is believed to be mediated through its antioxidant properties, which help mitigate oxidative stress during ischemic events .

Case Study 1: Antihypertensive Efficacy

In a clinical trial involving patients with mild to moderate hypertension, participants treated with a formulation containing this compound exhibited a statistically significant decrease in blood pressure over a 12-week period. The average reduction in systolic blood pressure was approximately 15 mmHg, with minimal side effects reported.

Case Study 2: Cardioprotection in Ischemic Models

A study published in Journal of Cardiovascular Pharmacology evaluated the protective effects of this compound on cardiac tissue during induced ischemia in rat models. Results indicated that pre-treatment with the compound significantly reduced infarct size compared to untreated controls, suggesting its potential role in acute cardiac care settings .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 253.34 g/mol |

| CAS Number | 109632-08-8 |

| Antihypertensive Efficacy | Decrease in SBP: ~15 mmHg |

| Cardioprotective Effect | Reduced infarct size |

Applications De Recherche Scientifique

Pharmaceutical Development

The compound serves as an impurity reference standard in the development and quality control of Metoprolol formulations. It is crucial for ensuring the purity and efficacy of pharmaceutical products containing Metoprolol, which is widely used to treat hypertension and other cardiovascular conditions .

Mechanistic Studies

Research has utilized this compound to understand the mechanisms of action of beta-blockers. Studies have shown that compounds like Metoprolol can influence adrenergic receptor activity, which is vital for regulating heart rate and blood pressure . The structural characteristics of this compound allow researchers to explore variations in receptor binding and activity.

Toxicological Assessments

Toxicological studies often include this compound to assess potential side effects and safety profiles associated with beta-blockers. Understanding impurities like this one can help predict adverse reactions in patients taking Metoprolol-based medications .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard in various chromatographic techniques (e.g., HPLC). Its presence helps validate methods for detecting and quantifying Metoprolol and its related substances in biological samples .

Case Study 1: Quality Control in Drug Formulation

A study highlighted the importance of using this compound as a reference standard in the quality control of Metoprolol succinate formulations. The research demonstrated that consistent monitoring of this impurity could significantly enhance the reliability of pharmaceutical products .

Case Study 2: Pharmacokinetic Studies

Another research project focused on the pharmacokinetics of Metoprolol and its related compounds, including this compound. The study aimed to elucidate how variations in chemical structure affect absorption, distribution, metabolism, and excretion (ADME) profiles, providing insights into optimizing therapeutic regimens for patients .

Propriétés

IUPAC Name |

1-(ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-3-15-10-13(16)11-18-14-6-4-12(5-7-14)8-9-17-2/h4-7,13,15-16H,3,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRRKPFGZHWUPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(COC1=CC=C(C=C1)CCOC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801204370 | |

| Record name | 1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801204370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109632-08-8 | |

| Record name | 1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109632-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | H-173/09 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109632088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801204370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 109632-08-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYLAMINO-3-(4-(2-METHOXYETHYL)PHENOXY)PROPAN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06D774UL0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.